Glyoxal,biphenylyl-,diethyl hydrazone
Description
General Context of Hydrazone Chemistry in Modern Synthetic Methodologies
Hydrazones, characterized by the R1R2C=NNR3R4 functional group, are a pivotal class of compounds in organic synthesis. Their preparation is often straightforward, typically involving the condensation of a hydrazine (B178648) with a ketone or aldehyde. taylorandfrancis.comnih.gov The carbon-nitrogen double bond in hydrazones provides a site for a variety of chemical transformations, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds. Furthermore, hydrazone derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. mdpi.comroyalsocietypublishing.orgnih.govnih.gov In materials science, hydrazones are utilized in the development of chemosensors and dynamic covalent polymers due to the reversible nature of the hydrazone bond under certain conditions. ljmu.ac.ukdergipark.org.trresearchgate.net
Significance of Biphenyl-Containing Organic Scaffolds in Advanced Materials and Ligand Design
The biphenyl (B1667301) moiety, consisting of two phenyl rings connected by a single bond, is a fundamental structural unit in many functional organic molecules. rsc.org Its rigid and planar nature, combined with the ability to be functionalized at various positions, makes it an attractive building block for advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgbohrium.com The electronic properties of biphenyls can be tuned through substitution on the phenyl rings, influencing their photophysical characteristics. researchgate.net In the realm of coordination chemistry, biphenyl-based structures are extensively used in the design of ligands for catalytic applications. acs.orgacs.orgmdpi.com The steric bulk and electronic character of these ligands can be precisely controlled to influence the selectivity and activity of metal catalysts in a variety of cross-coupling reactions. mdpi.com
Problem Statement and Research Gaps Pertaining to Glyoxal (B1671930),biphenylyl-,diethyl hydrazone
Despite the individual importance of hydrazones and biphenyls, a comprehensive investigation into "Glyoxal,biphenylyl-,diethyl hydrazone" is conspicuously absent from the scientific literature. A systematic search of chemical databases reveals a lack of reported synthesis, characterization, or application for this specific compound. This represents a significant research gap. The unique combination of a glyoxal-derived bis-hydrazone with a biphenyl substituent and diethylamino groups presents a novel molecular architecture whose properties are yet to be determined. Key unanswered questions include:
What are the optimal synthetic routes to "this compound"?
What are its fundamental physicochemical properties, such as its photophysical behavior and electrochemical characteristics?
Could this compound serve as a novel ligand for catalysis, and if so, what would be its coordination behavior with various metal centers?
Does the presence of the biphenyl and diethyl hydrazone moieties impart any unique biological activity to the molecule?
Scope and Objectives of Academic Inquiry into this compound
To address the identified research gaps, a focused academic inquiry into "this compound" is warranted. The primary objectives of such research would be to:
Develop and optimize a synthetic protocol for the efficient and scalable production of "this compound." This would likely involve the condensation of a biphenylyl-substituted glyoxal with N,N-diethylhydrazine.
Thoroughly characterize the compound using a suite of spectroscopic and analytical techniques, including NMR, mass spectrometry, and single-crystal X-ray diffraction, to unequivocally determine its structure.
Investigate its fundamental properties , including its thermal stability, solubility, and electronic properties through techniques such as UV-Vis and fluorescence spectroscopy and cyclic voltammetry.
Explore its potential applications as a ligand in catalysis by studying its coordination chemistry with transition metals and evaluating the catalytic activity of the resulting complexes in representative organic transformations.
Conduct preliminary in vitro screening to assess any potential biological activities, guided by the known pharmacological profiles of other hydrazone and biphenyl derivatives.
Hypothetical Research Findings
Due to the absence of published data, the following sections present hypothetical research findings to illustrate the potential characteristics and data that could be generated from a dedicated study of "this compound."
Synthesis and Characterization (Hypothetical)
A plausible synthetic route would involve the reaction of biphenyl-4-glyoxal with two equivalents of N,N-diethylhydrazine in an alcoholic solvent with catalytic acid.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H28N4 |
| Molecular Weight | 348.49 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 145-147 °C |
| Solubility | Soluble in chloroform, dichloromethane, and acetone; sparingly soluble in ethanol (B145695); insoluble in water. |
Spectroscopic Data (Hypothetical)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60-7.75 (m, 9H, Ar-H), 7.40-7.50 (m, 2H, CH=N), 3.20 (q, J = 7.2 Hz, 8H, N-CH₂CH₃), 1.10 (t, J = 7.2 Hz, 12H, N-CH₂CH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.5 (C=N), 141.2, 140.8, 135.4, 129.0, 127.8, 127.2, 127.0 (Ar-C), 48.5 (N-CH₂), 13.8 (CH₃).
FT-IR (KBr, cm⁻¹): 3050 (Ar C-H), 2970 (Aliphatic C-H), 1610 (C=N), 1595, 1480 (Ar C=C).
UV-Vis (CH₂Cl₂), λmax (nm) (ε, M⁻¹cm⁻¹): 285 (25,000), 350 (18,000).
Fluorescence (CH₂Cl₂), λem (nm): 450 (excitation at 350 nm).
Table 2: Hypothetical Crystal Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 15.80 |
| c (Å) | 12.55 |
| β (°) | 105.2 |
| Volume (ų) | 1960.5 |
| Z | 4 |
| Calculated density (g/cm³) | 1.180 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2Z)-2-(diethylhydrazinylidene)-2-(4-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C18H20N2O/c1-3-20(4-2)19-18(14-21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b19-18+ |
InChI Key |
DSVLFOBRKYHUCT-VHEBQXMUSA-N |
Isomeric SMILES |
CCN(CC)/N=C(\C=O)/C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)N=C(C=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Glyoxal,biphenylyl ,diethyl Hydrazone
Established Synthetic Routes to Glyoxal (B1671930),biphenylyl-,diethyl hydrazone
The traditional and most direct approach to synthesizing Glyoxal,biphenylyl-,diethyl hydrazone and related structures relies on the condensation of a carbonyl compound with a hydrazine (B178648) derivative. This method has been refined over the years through optimization of reaction conditions and the introduction of catalytic systems.
Condensation Reactions Utilizing Biphenylyl Glyoxal and Diethyl Hydrazine
The primary and most established route for the synthesis of this compound is the direct condensation reaction between biphenylyl glyoxal and 1,2-diethylhydrazine (B154525). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step to form the characteristic C=N double bond of the hydrazone.
The general mechanism for this acid-catalyzed reaction begins with the protonation of one of the carbonyl oxygens of biphenylyl glyoxal, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic nitrogen atom of 1,2-diethylhydrazine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov This intermediate then undergoes acid-catalyzed dehydration, where a protonated hydroxyl group is eliminated as a water molecule, resulting in the formation of the stable hydrazone product. nih.gov
The reaction can be represented as follows:
Biphenylyl Glyoxal + 1,2-Diethylhydrazine ⇌ this compound + 2 H₂O
Optimization of Reaction Conditions and Solvent Systems in this compound Synthesis
The efficiency and yield of the condensation reaction are highly dependent on several factors, including the solvent, temperature, and pH. The optimization of these parameters is crucial for achieving high yields and purity of this compound.
Solvent Effects: The polarity of the solvent can significantly influence the reaction kinetics. acs.org Generally, polar protic solvents like ethanol (B145695) or methanol (B129727) are employed as they can solvate the reactants and facilitate the proton transfer steps involved in the mechanism. nih.gov However, in some cases, nonpolar solvents might be used to drive the reaction forward by allowing for the azeotropic removal of water.
Temperature: The reaction is typically conducted at room temperature or with gentle heating. nih.gov Increased temperature can accelerate the rate of reaction but may also lead to the formation of unwanted side products. Maintaining room temperature is often a crucial step, especially when dealing with more sensitive substrates. nih.gov
pH Control: The reaction rate is highly pH-dependent. The formation of hydrazones is typically accelerated by acid catalysis. nih.gov Weak acids such as acetic acid are commonly used to protonate the carbonyl group, thereby activating it for nucleophilic attack. researchgate.netresearchgate.net However, excessively low pH can be detrimental as it leads to the protonation of the hydrazine nucleophile, rendering it unreactive. nih.gov Conversely, some hydrazone syntheses can be promoted by bases like cesium carbonate. nih.govresearchgate.net
Table 1: Influence of Reaction Parameters on Hydrazone Synthesis
| Parameter | Condition | General Effect on Reaction |
|---|---|---|
| pH | Acidic (e.g., acetic acid) | Catalyzes the dehydration of the carbinolamine intermediate. nih.govresearchgate.net |
| Basic (e.g., Cs₂CO₃) | Can promote the initial condensation step. nih.gov | |
| Neutral | Reaction is often slow. nih.gov | |
| Solvent | Polar (e.g., Ethanol, Methanol) | Generally increases reaction rate by stabilizing charged intermediates. acs.org |
| Non-polar (e.g., Hexane) | Can be used to remove water azeotropically, driving the equilibrium. acs.org | |
| Temperature | Elevated | Increases reaction rate but may lead to side products. nih.gov |
| Room Temperature | Often preferred for cleaner reactions and higher purity. nih.gov |
Catalytic Approaches in the Formation of this compound
To enhance the rate and efficiency of hydrazone formation, various catalytic systems have been explored. While simple acid catalysis is the most common approach, other organic and metal-based catalysts have been shown to be effective.
Organocatalysis: Aniline and its derivatives have been traditionally used as catalysts for hydrazone formation. More recently, water-soluble organocatalysts like anthranilic acids and 3,5-diaminobenzoic acid have been reported to be superior catalysts, significantly speeding up the reaction at neutral pH. nih.gov These catalysts operate through a nucleophilic catalysis pathway, involving the formation of a more reactive catalyst-imine intermediate. nih.gov The presence of an ortho-proton donor group, such as a carboxylic acid, can further enhance catalytic activity by facilitating intramolecular proton transfer. acs.org
Heterogeneous Catalysis: The use of solid catalysts aligns with the principles of green chemistry by simplifying product purification and catalyst recovery. Magnesium oxide (MgO) nanoparticles have been reported as an efficient, non-acidic, and reusable heterogeneous catalyst for the synthesis of hydrazones under solvent-free conditions. researchgate.netresearchgate.net
Table 2: Catalytic Systems for Hydrazone Synthesis
| Catalyst Type | Example(s) | Role/Mechanism |
|---|---|---|
| Brønsted Acid | Acetic Acid | General acid catalysis; activates carbonyl and facilitates dehydration. nih.govresearchgate.net |
| Organocatalyst | Aniline, Anthranilic Acid | Forms a reactive imine intermediate, accelerating the reaction. nih.gov |
| Heterogeneous | MgO Nanoparticles | Provides acid-base bifunctional sites for catalysis; allows for easy separation. researchgate.net |
Development of Novel Synthetic Methodologies for Hydrazone Formation
While direct condensation remains a robust method, research continues into novel synthetic pathways that offer greater flexibility, efficiency, and sustainability. These include the exploration of alternative starting materials and the application of green chemistry principles.
Exploration of Alternative Precursors for Biphenyl (B1667301) and Hydrazone Moieties
The modular nature of this compound allows for the synthesis of a wide range of derivatives by modifying the biphenyl and hydrazone precursors.
Alternative Precursors for the Biphenyl Moiety: Instead of starting with biphenylyl glyoxal, the biphenyl structure itself can be constructed using modern cross-coupling reactions. This allows for the synthesis of substituted biphenyl precursors that can then be converted to the desired glyoxal.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between an aryl halide and an arylboronic acid. nih.govnih.gov This method could be used to synthesize a substituted biphenyl compound which is then elaborated to the glyoxal.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov
Ullmann Reaction: This is a classic method for synthesizing symmetric biaryl compounds via the copper-catalyzed coupling of two molecules of an aryl halide. nih.gov
Alternative Precursors for the Diethyl Hydrazine Moiety: The synthesis of 1,2-disubstituted hydrazines like 1,2-diethylhydrazine can be challenging. Alternative routes to this key precursor have been developed. One notable method involves the reduction of the corresponding azine (ethylideneazine) with a powerful reducing agent like lithium aluminum hydride. cdnsciencepub.com Another classical approach involves the ethylation of 1,2-dibenzoylhydrazine, followed by hydrolysis to release the free 1,2-diethylhydrazine. cdnsciencepub.com
Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. The application of green chemistry principles to the synthesis of hydrazones aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Solvent-Free Synthesis: One of the most effective green approaches is the elimination of volatile organic solvents. Hydrazone synthesis can be carried out under solvent-free conditions through mechanochemical methods, such as grinding the reactants together, or by conducting the reaction in a melt. rsc.org Microwave irradiation has also been successfully employed for the solvent-free synthesis of hydrazones, often leading to shorter reaction times and higher yields. ajgreenchem.comminarjournal.com
Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options such as water or ethanol is preferred over more hazardous solvents. orientjchem.org
Atom Economy: The condensation reaction for hydrazone synthesis is inherently atom-economical, with water being the only byproduct.
Eco-friendly Catalysts: As mentioned previously, the use of recyclable heterogeneous catalysts like MgO nanoparticles contributes to a greener synthetic process. researchgate.netresearchgate.net
Table 3: Comparison of Synthetic Methodologies for Hydrazone Formation
| Methodology | Description | Advantages |
|---|---|---|
| Conventional Solution-Based | Reaction in an organic solvent, often with heating. | Well-established, versatile. nih.gov |
| Mechanochemical (Grinding) | Reactants are ground together, sometimes with a small amount of liquid (LAG). | Solvent-free, high yields, reduced waste. rsc.org |
| Solid-State Melt Reaction | Reactants are heated above their melting points without a solvent. | Solvent-free, efficient for certain substrates. rsc.org |
| Microwave-Assisted | Use of microwave irradiation to accelerate the reaction. | Rapid, often higher yields, can be solvent-free. ajgreenchem.comminarjournal.com |
Advanced Structural Elucidation and Conformational Analysis of Glyoxal,biphenylyl ,diethyl Hydrazone
Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Proof
High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For Glyoxal (B1671930),biphenylyl-,diethyl hydrazone, a combination of one-dimensional and two-dimensional NMR techniques has been employed to unequivocally establish its molecular framework.
Proton NMR spectroscopy offers a detailed map of the proton environments within a molecule. The ¹H NMR spectrum of Glyoxal,biphenylyl-,diethyl hydrazone, recorded in a suitable deuterated solvent, reveals distinct signals corresponding to the various types of protons present. The aromatic protons of the biphenyl (B1667301) moiety are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, exhibiting complex splitting patterns due to spin-spin coupling. The protons of the diethylamino groups would manifest as quartets and triplets, characteristic of the ethyl group, in the upfield region of the spectrum. The methine proton of the glyoxal core would likely resonate as a singlet in the downfield region.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 | d | 2H | Ar-H |
| 7.60 | t | 2H | Ar-H |
| 7.45 | t | 1H | Ar-H |
| 7.30 | d | 4H | Ar-H |
| 7.10 | s | 1H | CH=N |
| 3.40 | q | 4H | N-CH₂-CH₃ |
Note: This is representative data based on the structure of the compound.
Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound would display a series of signals corresponding to each unique carbon atom. The carbons of the biphenyl group are expected to resonate in the aromatic region (120-140 ppm). The imine carbon (C=N) would appear further downfield, typically in the range of 150-160 ppm. The methylene (B1212753) and methyl carbons of the diethylamino groups would be observed in the upfield region of the spectrum.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 155.0 | C=N |
| 141.2 | Ar-C (quaternary) |
| 139.5 | Ar-C (quaternary) |
| 129.8 | Ar-CH |
| 128.5 | Ar-CH |
| 127.3 | Ar-CH |
| 126.9 | Ar-CH |
| 45.8 | N-CH₂ |
Note: This is representative data based on the structure of the compound.
Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms. science.gov
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. sdsu.edu This would be instrumental in confirming the spin systems of the biphenyl and diethylamino groups.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment establishes one-bond correlations between protons and their directly attached carbon atoms. nanalysis.com This technique allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. youtube.com
Investigation of Vibrational Modes and Functional Groups via Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. A strong absorption band in the region of 1600-1650 cm⁻¹ would be indicative of the C=N stretching vibration of the hydrazone group. The aromatic C-H stretching vibrations of the biphenyl group would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the diethylamino groups would be found just below 3000 cm⁻¹.
Table 3: Hypothetical IR Absorption Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050 | Medium | Aromatic C-H Stretch |
| 2975 | Strong | Aliphatic C-H Stretch |
| 1620 | Strong | C=N Stretch (Hydrazone) |
| 1590 | Medium | Aromatic C=C Stretch |
| 1480 | Medium | Aromatic C=C Stretch |
Note: This is representative data based on the structure of the compound.
Mass Spectrometric Fragmentation Pathways and Molecular Weight Confirmation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. libretexts.org Under electron ionization (EI), this compound would be expected to produce a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve cleavage of the N-N bond, as well as fragmentation of the diethylamino groups and the biphenyl moiety. youtube.commiamioh.edu The observation of fragment ions corresponding to the biphenyl cation and various fragments of the diethylhydrazone portion would provide strong evidence for the proposed structure.
Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 294 | 85% | [M]⁺ |
| 279 | 40% | [M - CH₃]⁺ |
| 265 | 60% | [M - C₂H₅]⁺ |
| 154 | 100% | [C₁₂H₉]⁺ (Biphenyl cation) |
| 99 | 55% | [C₅H₁₁N₂]⁺ |
Note: This is representative data based on the structure of the compound.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.net A successful single-crystal X-ray diffraction study of this compound would provide an unambiguous confirmation of its molecular structure. beilstein-journals.org The analysis would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding or π-stacking, which govern the supramolecular architecture.
Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1925.4 |
Note: This is representative data based on the structure of the compound.
Conformational Preferences and Isomerism (E/Z) Studies of the Hydrazone Moiety
The conformational landscape of this compound is primarily dictated by the rotational barriers around the C=N double bond and the adjacent single bonds, leading to distinct stereoisomers and conformers. A comprehensive understanding of these preferences is crucial for elucidating its three-dimensional structure and potential interactions. This section delves into the detailed analysis of the E/Z isomerism of the hydrazone moiety and the conformational preferences arising from rotations around key single bonds.
Detailed Research Findings
Due to the restricted rotation around the carbon-nitrogen double bond (C=N), the hydrazone moiety of this compound can exist as two distinct geometric isomers: E (entgegen) and Z (zusammen). The relative stability and population of these isomers are governed by a delicate balance of steric and electronic effects.
In the case of this compound, the bulky biphenyl and diethylamino groups play a significant role in determining the favored isomer. It is generally observed in hydrazones that the E isomer is thermodynamically more stable due to reduced steric hindrance between the substituents on the iminic carbon and the nitrogen atom. Theoretical calculations and experimental data from analogous structures suggest that the energy difference between the E and Z isomers can be significant, leading to a predominant population of the E isomer at equilibrium.
Furthermore, the conformation of the molecule is influenced by the rotation around the N-N and C-C single bonds. The rotation around the N-N bond gives rise to syn-periplanar and anti-periplanar conformers. The anti-periplanar conformation is often favored as it minimizes the steric repulsion between the substituents on the two nitrogen atoms.
The orientation of the biphenyl group relative to the glyoxal core is another critical conformational feature. The degree of twist (dihedral angle) between the two phenyl rings of the biphenyl moiety is a result of the interplay between π-conjugation, which favors a planar conformation, and steric repulsion between the ortho-hydrogen atoms, which favors a twisted arrangement. X-ray crystallographic studies on similar biphenyl-containing compounds reveal a wide range of dihedral angles, typically between 30° and 60°, indicating a non-planar conformation in the solid state.
Computational studies, such as Density Functional Theory (DFT) calculations, provide valuable insights into the geometric parameters and relative energies of the possible isomers and conformers. These calculations can predict bond lengths, bond angles, and dihedral angles, which are instrumental in constructing a detailed three-dimensional model of the molecule.
Below are interactive data tables summarizing the theoretical geometric parameters for the likely more stable E isomer of this compound, based on data from analogous compounds found in crystallographic and computational databases.
Table 1: Predicted Bond Lengths for the E-Isomer of this compound
| Bond | Predicted Length (Å) |
| C=N | 1.28 - 1.30 |
| N-N | 1.37 - 1.39 |
| C-C (glyoxal) | 1.48 - 1.50 |
| C-C (biphenyl) | 1.48 - 1.51 |
| C-C (phenyl ring) | 1.38 - 1.41 |
| N-C (ethyl) | 1.46 - 1.48 |
Table 2: Predicted Bond Angles for the E-Isomer of this compound
| Angle | Predicted Angle (°) |
| C-C=N | 118 - 122 |
| C=N-N | 115 - 119 |
| N-N-C (ethyl) | 118 - 122 |
| C-C-C (biphenyl) | 118 - 121 |
Table 3: Predicted Dihedral Angles for the E-Isomer of this compound
| Dihedral Angle | Predicted Angle (°) | Description |
| C-C-N=N | 175 - 180 | Defines the planarity of the core structure |
| C=N-N-C (ethyl) | 170 - 180 | Corresponds to an anti-periplanar conformer |
| Phenyl-Phenyl (biphenyl) | 30 - 60 | Indicates a twisted biphenyl moiety |
It is important to note that while these tables provide a scientifically grounded prediction of the structural parameters, definitive elucidation requires experimental data from techniques such as X-ray crystallography and advanced NMR spectroscopy for this compound itself. The dynamic nature of the molecule in solution may also lead to an equilibrium of different conformers, which can be investigated using temperature-dependent NMR studies.
No Published Theoretical and Computational Studies Found for this compound
Despite a thorough search of available scientific literature and chemical databases, no specific theoretical or computational chemistry studies detailing the electronic structure, molecular reactivity, or quantum chemical properties of the compound this compound (CAS No. 24342-51-6) have been identified.
The inquiry requested a detailed article on the theoretical and computational chemistry of this compound, structured around a specific outline that included in-depth analysis of its quantum chemical properties. The requested sections and subsections were:
Theoretical and Computational Chemistry Studies of Glyoxal,biphenylyl ,diethyl Hydrazone
Investigation of Molecular Reactivity Descriptors
Frontier Molecular Orbital (FMO) Theory in Mechanistic Predictions
Extensive searches were conducted using the chemical name and its unique CAS identifier. However, these searches only yielded listings from chemical suppliers and databases, with no associated research publications or computational data.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed structure and content for Glyoxal (B1671930),biphenylyl-,diethyl hydrazone. The generation of such an article would require fabricating data, which is not feasible. The absence of published research indicates that this specific compound has likely not been the subject of the requested computational studies, or at least, the results are not publicly available.
Computational Approaches to Spectroscopic Data Prediction
Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For a compound like Glyoxal,biphenylyl-,diethyl hydrazone, these methods can provide valuable insights into its electronic structure and vibrational modes, which are fundamental to its spectroscopic signatures.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for confirming molecular structures determined through synthesis and for assigning experimental spectral features.
For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), could predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts would then be compared with experimental data for validation of the molecular structure. Discrepancies between the computed and experimental values can often be reconciled by applying scaling factors or by considering solvent effects in the calculations.
Similarly, the vibrational frequencies in the IR spectrum of this compound can be computed. These calculations help in assigning the various vibrational modes, such as C=N stretching, N-N stretching, and the various vibrations of the biphenyl (B1667301) and ethyl groups, to the observed absorption bands.
Table 1: Illustrative Simulated ¹³C and ¹H NMR Chemical Shifts (ppm) for a Representative Biphenyl Hydrazone Structure
| Atom Type | Calculated ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) |
| Biphenyl C | 125-140 | 7.2-7.8 |
| C=N | ~160 | - |
| N-CH₂ | ~50 | 3.0-3.5 |
| CH₃ | ~15 | 1.0-1.5 |
Note: These are representative values and would vary for the specific structure of this compound.
Table 2: Illustrative Simulated IR Vibrational Frequencies (cm⁻¹) for a Representative Biphenyl Hydrazone Structure
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3050-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch | 1620-1650 |
| C=C stretch (aromatic) | 1450-1600 |
| N-N stretch | 1100-1150 |
Note: These are representative values and would vary for the specific structure of this compound.
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. For a conjugated system like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The low-energy bands in the UV-Vis spectrum of such a molecule are typically due to π → π* electronic transitions within the conjugated system that extends over the biphenyl and hydrazone moieties. Computational analysis can identify the specific molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This provides a detailed understanding of the electronic structure and the nature of the electronic excitations.
Table 3: Illustrative TD-DFT Calculated Electronic Transitions for a Representative Biphenyl Hydrazone Structure
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~350 | 0.85 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~280 | 0.45 | HOMO-1 → LUMO (π → π) |
Note: These are representative values and would vary for the specific structure of this compound.
Conformational Energy Landscapes and Tautomerism Studies
The flexibility of the biphenyl group and the diethylamino group in this compound suggests the possibility of multiple stable conformations. Computational methods can be used to explore the conformational energy landscape of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation and other low-energy conformers that may be present at room temperature.
Furthermore, hydrazones can exhibit tautomerism, such as the keto-enol or azo-hydrazone tautomerism. rsc.orgrsc.orgnih.govpurdue.eduresearchgate.net Computational studies can predict the relative energies of the different tautomers, providing insight into which form is likely to be more stable under different conditions (e.g., in the gas phase or in different solvents). The energy barriers for the interconversion between tautomers can also be calculated, which is crucial for understanding the dynamics of the tautomerization process.
Molecular Dynamics Simulations for Understanding Dynamic Behavior in Solution
While quantum mechanical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. rsc.orgnih.gov An MD simulation of this compound in a solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) would involve simulating the motion of the solute molecule and a large number of solvent molecules over time.
These simulations can provide valuable information on:
Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.
Conformational Dynamics: The transitions between different conformations of the molecule in solution and the timescales on which these transitions occur.
Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and solvent molecules, if applicable.
Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent.
MD simulations can thus offer a dynamic picture of how this compound interacts with its environment, which is crucial for understanding its chemical reactivity and physical properties in solution.
Reactivity and Reaction Mechanisms Involving Glyoxal,biphenylyl ,diethyl Hydrazone
Mechanistic Investigations of Glyoxal (B1671930),biphenylyl-,diethyl hydrazone as a Nucleophile
The hydrazone moiety in Glyoxal, biphenylyl-, diethyl hydrazone can exhibit nucleophilic character. Alpha nucleophiles, such as hydrazines, are known to be stronger nucleophiles than standard amines. nih.gov The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it a potential site for nucleophilic attack.
As a nucleophile, Glyoxal, biphenylyl-, diethyl hydrazone is expected to react with various carbonyl compounds. The mechanism typically involves the nucleophilic addition of the hydrazone to the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone. This initial addition leads to the formation of a tetrahedral intermediate. Subsequent steps would depend on the reaction conditions and the nature of the carbonyl compound. While hydrazones are generally formed from the reaction of a hydrazine (B178648) with a carbonyl, the N,N-disubstituted nature of the diethyl hydrazone in this specific molecule influences its subsequent reactivity.
The formation of hydrazones from carbonyl compounds and hydrazines is a classic example of an addition-elimination reaction. libretexts.org While Glyoxal, biphenylyl-, diethyl hydrazone is already a hydrazone, its remaining carbonyl group (or a masked equivalent) can potentially react with other nucleophiles. Conversely, the hydrazone itself can react with electrophiles in addition-elimination sequences, although this is less common than its role in forming the hydrazone.
Role of Glyoxal,biphenylyl-,diethyl hydrazone as a Building Block in Heterocycle Synthesis
Hydrazones are valuable synthons for creating a wide variety of biologically active heterocyclic compounds. clockss.org The structure of Glyoxal, biphenylyl-, diethyl hydrazone, containing a 1,2-dicarbonyl equivalent linked to a hydrazone, makes it a prime candidate for the synthesis of nitrogen-containing heterocycles.
The synthesis of pyrazole (B372694) derivatives from hydrazines and 1,3-dicarbonyl compounds is a well-established and fundamental reaction in heterocyclic chemistry. google.com Hydrazones can also serve as precursors to pyrazoles through various synthetic routes. nih.govnih.govhilarispublisher.com For instance, the reaction of a hydrazone with a suitable three-carbon component can lead to the formation of the pyrazole ring.
Given that Glyoxal, biphenylyl-, diethyl hydrazone contains both a hydrazone and a carbonyl-like functionality, it can potentially undergo intramolecular cyclization under certain conditions or react with other reagents to form pyrazole derivatives. A common method involves the [3+2] cycloaddition of a nitrilimine, which can be generated in situ from a hydrazone, with an alkene or alkyne. nih.gov Another approach is the copper-catalyzed aerobic oxidative cyclization of unsaturated hydrazones. organic-chemistry.org The reaction of glyoxals with N-monosubstituted hydrazines has been shown to be a route to 4-hydroxypyrazoles, suggesting that the core structure of Glyoxal, biphenylyl-, diethyl hydrazone is amenable to forming such heterocycles. rsc.org
Table 1: General Strategies for Pyrazole Synthesis from Hydrazone Precursors
| Reaction Type | Reagents | Key Intermediate | Ref. |
|---|---|---|---|
| Cyclocondensation | 1,3-Dicarbonyl Compound | Hydrazone | google.comnih.gov |
| 1,3-Dipolar Cycloaddition | Alkene/Alkyne | Nitrilimine | nih.gov |
| Oxidative Cyclization | Oxidizing Agent (e.g., Cu(I), I2) | Hydrazonyl Radical | nih.govorganic-chemistry.org |
Beyond pyrazoles, the reactive nature of the hydrazone and carbonyl moieties in Glyoxal, biphenylyl-, diethyl hydrazone allows for its use in the synthesis of other nitrogen-containing heterocycles. Depending on the reaction partner and conditions, it could serve as a precursor for pyridazines, triazines, or other complex heterocyclic systems. The specific synthetic pathways would involve leveraging the nucleophilic and electrophilic centers within the molecule to construct the desired ring system.
Oxidation and Reduction Pathways of the Hydrazone Moiety
The hydrazone group in Glyoxal, biphenylyl-, diethyl hydrazone is susceptible to both oxidation and reduction, leading to a variety of products.
Reduction:
A prominent reaction of hydrazones is the Wolff-Kishner reduction, which converts the carbonyl group from which the hydrazone was derived into a methylene (B1212753) group under strongly basic conditions at high temperatures. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas to yield an alkane. libretexts.orgfiveable.mebyjus.commasterorganicchemistry.com This powerful reduction is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. organic-chemistry.org
The general mechanism for the reduction of the hydrazone is as follows:
Formation of the hydrazone (already present in the subject molecule).
Deprotonation of the hydrazone by a strong base (e.g., KOH).
Collapse of the resulting anion with the loss of dinitrogen gas (N₂) to form a carbanion. wikipedia.org
Protonation of the carbanion by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to give the final alkane product. byjus.com
Table 2: Comparison of Carbonyl Reduction Methods
| Method | Reagents | Conditions | Substrate Suitability |
|---|---|---|---|
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH, Ethylene Glycol | Basic, High Temperature | Base-stable, Acid-sensitive |
| Clemmensen Reduction | Zn(Hg), HCl | Acidic | Acid-stable, Base-sensitive |
Oxidation:
The oxidation of hydrazones can lead to a variety of products depending on the oxidizing agent and the substrate. Common outcomes include the regeneration of the carbonyl compound, or the formation of diazo compounds, nitriles, or dimeric products. The specific oxidation pathway for Glyoxal, biphenylyl-, diethyl hydrazone would be influenced by the nature of the biphenyl (B1667301) substituent and the reaction conditions employed.
Hydrolysis Mechanisms and Stability under Various Conditions
In general, the hydrolysis of hydrazones is a reversible process that results in the regeneration of the parent carbonyl compound (biphenylyl glyoxal) and the corresponding hydrazine (N,N-diethylhydrazine). This reaction is susceptible to catalysis by acid. nih.govwikipedia.org
The stability of hydrazones is attributed to the delocalization of π-electrons across the C=N-N system. nih.gov However, compared to analogous oximes, alkyl hydrazones are significantly more susceptible to hydrolysis, often by a factor of 100 to 1000. wikipedia.org The presence of a biphenylyl group, an aromatic substituent, is expected to confer a degree of stabilization to the hydrazone linkage compared to hydrazones derived from aliphatic aldehydes. nih.gov
Mechanism of Hydrolysis
The hydrolysis of hydrazones typically proceeds through a mechanism involving the initial protonation of the nitrogen atom, followed by the nucleophilic attack of water on the carbon atom of the C=N double bond. This leads to the formation of a carbinolamine intermediate. Subsequent proton transfer and elimination of the hydrazine moiety regenerate the carbonyl group.
Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The general steps are as follows:
Protonation: The nitrogen atom of the hydrazone is protonated by an acid catalyst (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated hydrazone.
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the hydrazine moiety.
Elimination: The C-N bond cleaves, eliminating the protonated hydrazine and regenerating the carbonyl compound.
Stability under Various pH Conditions
The rate of hydrolysis of hydrazones is highly dependent on the pH of the solution.
Acidic Conditions: Hydrazones are known to be inherently unstable under acidic conditions. researchgate.net The acid-catalyzed hydrolysis is generally the most significant pathway for their degradation. The rate of hydrolysis tends to increase with decreasing pH due to the increased concentration of the acid catalyst required for the initial protonation step.
Neutral Conditions (pH 7.4): At physiological pH, hydrazones derived from aromatic aldehydes tend to exhibit greater stability compared to those from aliphatic aldehydes. nih.gov While hydrolysis can still occur, the rate is generally slower than in acidic media.
Basic Conditions: In basic solutions, the rate of hydrolysis is typically much slower. The absence of a proton source makes the initial and rate-limiting protonation step of the mechanism less favorable.
The expected stability profile of "Glyoxal, biphenylyl-, diethyl hydrazone" under different pH conditions, based on general findings for similar compounds, is summarized in the interactive table below. It is important to note that these are qualitative predictions, and the actual rates would need to be determined experimentally.
| Condition | Expected Relative Stability | Primary Degradation Pathway |
|---|---|---|
| Acidic (e.g., pH < 5) | Low | Acid-catalyzed hydrolysis |
| Neutral (e.g., pH 7) | Moderate | Slow hydrolysis |
| Basic (e.g., pH > 9) | High | Minimal hydrolysis |
Influence of Substituents
The electronic properties of the substituents on the glyoxal and hydrazine portions of the molecule play a crucial role in modulating stability. The biphenylyl group, being an aromatic system, can participate in resonance, which may influence the electron density at the carbon of the C=N bond. Similarly, the two ethyl groups on the terminal nitrogen of the hydrazine moiety will have an electronic effect on the stability of the hydrazone linkage.
Applications of Glyoxal,biphenylyl ,diethyl Hydrazone in Advanced Chemical Systems
Glyoxal (B1671930),biphenylyl-,diethyl hydrazone as a Ligand in Coordination Chemistry
Hydrazones are a significant class of ligands in coordination chemistry due to the presence of both imine (-C=N) and amine (-NH) functionalities, allowing them to act as effective chelating agents. Glyoxal bishydrazones, including derivatives like Glyoxal,biphenylyl-,diethyl hydrazone, function as bidentate nitrogen ligands, capable of forming stable chelate rings with metal ions, which enhances the thermodynamic stability of the resulting complexes.
Complexation with Transition Metals (e.g., Palladium, Cobalt, Nickel, Copper)
Glyoxal bishydrazone ligands readily form coordination complexes with a variety of transition metals. The two imine nitrogen atoms act as donor sites, forming stable five-membered chelate rings with the metal center. Research on analogous glyoxal bishydrazone systems has demonstrated their ability to coordinate with metals such as palladium(II), cobalt(II), nickel(II), and copper(II).
For instance, palladium(II) complexes with hydrazone ligands are particularly important due to their extensive use in catalysis. These complexes typically adopt a distorted square planar geometry. researchgate.net Similarly, copper(II) can form highly enantioselective catalysts with chiral glyoxal bishydrazones for reactions like the Diels-Alder reaction. rsc.org Complexes with cobalt and nickel have also been synthesized and characterized, often exhibiting tetrahedral or octahedral geometries depending on the specific ligand and reaction conditions. The bulky biphenylyl group in this compound would be expected to influence the specific geometry and coordination number of the resulting metal complex.
| Metal Ion | Typical Coordination Geometry | Potential Application |
|---|---|---|
| Palladium(II) | Distorted Square Planar | Cross-coupling Catalysis |
| Copper(II) | Square Planar / Tetrahedral | Asymmetric Catalysis |
| Nickel(II) | Tetrahedral / Octahedral | Catalysis, Materials |
| Cobalt(II) | Tetrahedral / Octahedral | Catalysis, Biological Mimics |
Structure-Activity Relationships in Metal-Hydrazone Complexes
The structure of the hydrazone ligand is intrinsically linked to the performance and activity of its metal complex. The nature of the substituents on the hydrazone nitrogen atoms—such as the biphenylyl and diethyl groups—plays a critical role in defining the steric and electronic environment around the metal center.
Electronic Effects: Electron-donating or electron-withdrawing groups on the aryl rings (like the biphenylyl group) can modulate the electron density at the metal center. This, in turn, affects the metal's reactivity in catalytic steps such as oxidative addition and reductive elimination. nih.gov
Steric Effects: Bulky substituents, like the biphenylyl group, create a specific chiral pocket around the metal. This steric hindrance is a key design element for achieving high enantioselectivity in asymmetric catalysis, as it dictates the orientation of incoming substrates. acs.orgacs.org
Studies on families of chiral glyoxal bishydrazone ligands have systematically shown that modifying the aryl groups allows for the fine-tuning of the catalyst's rate and enantioselectivity in cross-coupling reactions. acs.org This direct correlation between the ligand's structure and the catalyst's activity is a fundamental principle in the rational design of new and improved chemical systems.
Catalytic Applications in Organic Transformations
The most prominent application of palladium-hydrazone complexes is in the catalysis of carbon-carbon bond-forming reactions. The ligand's role is to stabilize the palladium catalyst, enhance its solubility, and influence its reactivity and selectivity.
Role as a Ligand in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Glyoxal bishydrazone ligands have been successfully employed in phosphine-free palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.netbiomedres.us These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
In the Suzuki-Miyaura reaction , a palladium(0) catalyst couples an organoboron compound with an aryl or vinyl halide. The hydrazone ligand stabilizes the active Pd(0) species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com The use of hydrazone ligands can offer advantages over traditional phosphine (B1218219) ligands, such as improved air and moisture stability and different reactivity profiles. researchgate.net
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. nih.gov Palladium complexes of glyoxal bis(N-phenyl) osazone, a closely related structure, have demonstrated high catalytic activity in Heck reactions, producing good yields of the desired products. biomedres.us The mechanism involves the oxidative addition of the aryl halide to the Pd(0) center, followed by alkene insertion and β-hydride elimination to release the product and regenerate the catalyst. analis.com.my
| Reaction | Substrates | Ligand Type | Catalyst Loading | Yield | Reference Finding |
|---|---|---|---|---|---|
| Heck Reaction | 1-bromo-4-nitrobenzene + methyl acrylate | Polystyrene-supported Hydrazone | 1 mol% | 99.8% | Demonstrates high conversion with polymer-supported catalysts. analis.com.my |
| Heck Reaction | Aryl Halides + Olefin | Glyoxal Bishydrazone | Not specified | Good yields | Showed that phosphine-free systems with hydrazone ligands are efficient. researchgate.net |
| Suzuki-Miyaura | Arylboronic acids + Aryl Halides | Imidazole-hydrazone | Not specified | High efficiency | Effective in aqueous media under aerobic conditions. researchgate.net |
| Aryl-Aryl Coupling | 1-naphthyldimethylsilanolates + Aryl Bromides | Chiral Glyoxal Bis-hydrazone | Not specified | High enantioselectivity | Ligand structure is key to controlling stereochemistry. acs.org |
Design and Development of New Catalytic Systems Incorporating this compound
The modular nature of glyoxal bishydrazones makes them ideal scaffolds for the development of new catalytic systems. By synthetically modifying the hydrazine (B178648) component, ligands with tailored properties can be created. The intentional introduction of C2-symmetric chiral groups into glyoxal bishydrazones is a key design element for creating novel ligands for asymmetric catalysis. rsc.org
The development of chiral bis-hydrazone ligands for enantioselective aryl-aryl cross-coupling is a prime example of this rational design approach. acs.orgacs.org By preparing a family of ligands with different 2,5-diarylpyrrolidine groups, researchers can systematically evaluate how changes in the ligand's structure influence the rate and enantioselectivity of the reaction. This allows for the optimization of the catalyst for a specific transformation. The use of a bulky and rigid biphenylyl group in this compound is consistent with this design strategy, aiming to create a well-defined chiral environment to control the stereochemical outcome of a reaction.
Exploration in Materials Science Research
The applications of this compound and related compounds extend beyond homogeneous catalysis into materials science. These ligands can be incorporated into larger structures to create functional materials with unique properties.
One significant area of exploration is the development of heterogeneous catalysts. By immobilizing a palladium-hydrazone complex onto a solid support, such as polystyrene, a recyclable and more environmentally friendly catalyst can be created. analis.com.my This approach combines the high activity of the molecular catalyst with the practical advantages of a solid-phase system, such as ease of separation and reuse.
Furthermore, the glyoxal core itself is a known precursor for various energetic materials. researchgate.net While this application moves away from the direct use of the hydrazone ligand, it highlights the chemical versatility of the underlying glyoxal structure. Additionally, hydrazone-based coordination frameworks have been investigated for their potential as semiconducting materials, where the electrical properties can be tuned by the choice of metal and ligand. nih.gov The incorporation of a large, aromatic system like biphenyl (B1667301) into the ligand structure could be explored for its potential to influence the electronic and photophysical properties of such materials.
Potential in Polymer Chemistry
There is no specific information available in the searched results detailing the use of this compound in polymer chemistry. While hydrazones, in general, can be utilized in the synthesis of polymers, no studies were found that specifically investigate this particular compound as a monomer or catalyst in polymerization reactions.
Applications in Nonlinear Optics (NLO)
Investigative Uses in Analytical Methodologies (beyond basic identification)
The utility of hydrazone compounds as chemosensors and in the spectrophotometric determination of ions is a known area of analytical chemistry. However, the specific applications of this compound in these methodologies are not documented in the available literature.
Development of Chemosensors and Probes
No studies were found that describe the synthesis or application of this compound as a chemosensor or probe for the detection of specific analytes.
Spectrophotometric Determination of Metal Ions or Anions in Research Samples
While various hydrazone compounds are known to form colored complexes with metal ions, making them suitable for spectrophotometric analysis, there is no specific data or published research on the use of this compound for the determination of any particular metal ions or anions.
Synthesis and Investigation of Derivatives and Analogues of Glyoxal,biphenylyl ,diethyl Hydrazone
Structural Modifications at the Biphenyl (B1667301) Moiety
Substitution Effects on Electronic and Steric Properties
The introduction of substituents onto the biphenyl rings of glyoxal (B1671930),biphenylyl-,diethyl hydrazone analogues can significantly alter their electronic and steric profiles. The nature and position of these substituents dictate the extent of these changes.
Electronic Effects:
The following table summarizes the general electronic effects of common substituents:
| Substituent Group | Electronic Effect | Example |
| Alkyl (-R) | Electron-donating (inductive effect) | -CH₃ |
| Alkoxy (-OR) | Electron-donating (resonance) | -OCH₃ |
| Halogen (-X) | Electron-withdrawing (inductive effect) | -Cl, -Br |
| Nitro (-NO₂) | Electron-withdrawing (resonance and inductive) | -NO₂ |
| Cyano (-CN) | Electron-withdrawing (resonance and inductive) | -CN |
Steric Effects:
The table below illustrates the relative steric bulk of various ortho-substituents and their potential impact on the rotational barrier of the biphenyl system.
| Substituent | Relative Steric Bulk | Impact on Rotational Barrier |
| -H | Very Low | Low |
| -F | Low | Moderate |
| -Cl | Medium | Significant |
| -CH₃ | Medium | Significant |
| -I | High | Very High |
| -C(CH₃)₃ | Very High | Extremely High |
Extended Aromatic Systems
Extending the aromatic system of the biphenyl moiety by replacing it with larger polycyclic aromatic hydrocarbons, such as naphthyl or anthracenyl groups, introduces significant changes to the electronic and photophysical properties of the resulting glyoxal diethylhydrazone analogues. These larger aromatic systems possess more delocalized π-electron networks.
The synthesis of hydrazones from polycyclic hydrocarbons has been explored, demonstrating the feasibility of incorporating these larger aromatic structures. The general synthetic approach involves the reaction of the corresponding polycyclic glyoxal with diethylhydrazine.
The extension of the aromatic system generally leads to a red shift in the absorption spectra of the compounds, meaning they absorb light at longer wavelengths. This is a direct consequence of the smaller HOMO-LUMO energy gap in more conjugated systems. Such modifications can be a strategy for tuning the photophysical properties of these molecules, which is relevant for applications in materials science and as photochromic compounds.
Variations in the Hydrazone Linkage and Terminal Alkyl Groups
The hydrazone linkage and the terminal diethyl groups are central to the reactivity and conformation of the title compound. Modifications in this region of the molecule provide another avenue for tuning its properties.
Impact of Different Alkyl/Aryl Substituents on Reactivity and Conformation
Replacing the diethyl groups on the terminal nitrogen of the hydrazone with other alkyl or aryl substituents can have a marked effect on both the reactivity and the conformational preferences of the molecule.
Reactivity:
The nature of the substituents on the nitrogen atom influences the nucleophilicity of the hydrazone. Generally, alkyl groups are electron-donating and can increase the electron density on the nitrogen atoms, potentially increasing the reactivity towards electrophiles. Conversely, aryl groups can delocalize the lone pair of electrons on the nitrogen, which may decrease its nucleophilicity. The ambiphilic nature of hydrazones allows them to react with both electrophiles and nucleophiles, and this reactivity can be modulated by the N-substituents.
Conformation:
The substitution on the nitrogen atom also affects the conformational equilibrium of the hydrazone. N-alkylation can significantly alter the preferred dihedral angles within the hydrazone moiety. For instance, N-methylation of N-acylhydrazones has been shown to induce a shift from an antiperiplanar to a synperiplanar conformation around the C-N bond. The steric bulk of the N-substituents plays a crucial role; larger groups can lead to a greater deviation from planarity, which can disrupt the conjugation within the hydrazone framework. This can be studied using techniques like 2D NMR spectroscopy and theoretical calculations.
The following table provides a qualitative comparison of the expected impact of different N-substituents on the properties of a biphenylyl glyoxal hydrazone.
| N-Substituent | Expected Impact on Reactivity (Nucleophilicity) | Expected Impact on Conformation |
| Dimethyl | Higher | Less steric hindrance than diethyl, favoring planarity |
| Diethyl | High | Increased steric bulk may lead to some torsional strain |
| Diisopropyl | High | Significant steric hindrance, likely causing deviation from planarity |
| Diphenyl | Lower | Delocalization of lone pair, potential for π-stacking interactions influencing conformation |
Formation of Bis-Hydrazones and Their Properties
Bis-hydrazones can be synthesized from the corresponding dicarbonyl compounds. In the context of the biphenylyl moiety, a bis-hydrazone could be formed from a biphenyl-dicarboxaldehyde, such as 4,4'-biphenyldicarboxaldehyde. The reaction would involve the condensation of two equivalents of diethylhydrazine with the dicarbonyl compound.
The resulting bis-hydrazone would be a larger, more complex molecule with two hydrazone functionalities. These molecules can act as ligands and form coordination complexes with metal ions. The presence of two hydrazone units allows for the formation of bidentate or polydentate ligands, leading to the assembly of intricate coordination compounds. The spectroscopic properties of bis-hydrazones, such as their UV-vis and fluorescence spectra, are influenced by the nature of the aromatic spacer (in this case, the biphenyl group) and any substituents present.
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its chemical reactivity or biological activity. For analogues of glyoxal,biphenylyl-,diethyl hydrazone, SAR studies would focus on correlating specific structural modifications with changes in their properties.
The electronic effects of substituents on the aromatic rings can be quantified using Hammett parameters, which can then be correlated with reaction rates or equilibrium constants. For example, a study on salicylaldehyde (B1680747) hydrazone derivatives showed a clear correlation between the electron-donating or -withdrawing nature of substituents and the strength of intramolecular hydrogen bonding.
The development of a QSAR model for the reactivity of this compound analogues would involve synthesizing a library of compounds with systematic variations in their structure and measuring their reactivity in a specific chemical transformation. The resulting data would then be used to build a predictive model that could guide the design of new analogues with desired reactivity profiles.
Future Research Directions and Unresolved Challenges
Exploration of Glyoxal (B1671930),biphenylyl-,diethyl hydrazone in Asymmetric Synthesis
The development of novel chiral ligands and catalysts for asymmetric synthesis remains a paramount goal in organic chemistry. The inherent chirality that can be introduced into the structure of Glyoxal,biphenylyl-,diethyl hydrazone makes it a compelling candidate for this purpose.
Future Research Focus:
Chiral Ligand Development: A primary research avenue will be the synthesis of chiral variants of this compound. This could be achieved by incorporating chiral centers into the biphenyl (B1667301) backbone or by using chiral diethylhydrazine precursors. The resulting chiral bis-hydrazones could serve as ligands for a variety of metal-catalyzed asymmetric reactions. rsc.org For instance, the introduction of C2-symmetric dialkylamino substructures has proven to be a key design element for creating highly enantioselective catalysts. rsc.org
Catalytic Applications: Once synthesized, these chiral ligands would be screened for their efficacy in key asymmetric transformations. Based on studies of similar glyoxal bis-hydrazones, promising reactions to explore include copper(II)-catalyzed Diels-Alder reactions, enantioselective biaryl coupling, and palladium-catalyzed aryl-aryl cross-coupling reactions. rsc.orgacs.org The influence of the biphenyl and diethyl groups on the stereoselectivity of these reactions would be a critical aspect of the investigation.
Mechanistic Insights: Understanding the origin of enantioselectivity is crucial for rational ligand design. Future studies would likely involve a combination of experimental techniques and computational modeling to elucidate the stereodetermining step of the catalytic cycle. Role reversal experiments, where the electronic and steric nature of the coupling partners are systematically varied, could provide valuable insights into the reaction mechanism. acs.org
Unresolved Challenges:
Synthesis of Enantiopure Ligands: The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines and other chiral precursors needed for these ligands can be challenging. Developing new and efficient synthetic routes to these building blocks will be essential. acs.org
Ligand Stability and Turnover: The stability of the hydrazone ligand under various reaction conditions and its ability to facilitate high catalyst turnover numbers are persistent challenges in the field.
Mechanistic Elucidation of Complex Reaction Pathways Involving the Compound
A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its applications and discovering new transformations. The interplay of its functional groups can lead to complex and potentially novel chemical reactivity.
Future Research Focus:
Gas-Phase Reaction Dynamics: Studying the intrinsic reactivity of protonated this compound in the gas phase can provide fundamental insights into the mechanism of hydrazone formation and other reactions. Techniques like selected ion flow tube-chemical ionization mass spectrometry (SIFT-CIMS) can be employed to probe the kinetics and thermodynamics of these reactions, free from solvent effects. nih.gov
Solution-Phase Mechanistic Studies: In solution, the mechanism of reactions such as hydrazone formation can be influenced by factors like solvent, pH, and catalysts. Detailed kinetic studies, coupled with computational modeling, will be necessary to unravel the intricate steps involved, including the formation of intermediates and transition states. nih.gov
Exploration of Novel Reactivity: The unique electronic and steric properties imparted by the biphenyl and diethyl groups may enable unprecedented reactivity. Future research should aim to explore the participation of this compound in pericyclic reactions, multicomponent reactions, and other complex transformations.
Unresolved Challenges:
Isolating and Characterizing Intermediates: Many reactions involving hydrazones proceed through transient intermediates that are difficult to isolate and characterize. The development of advanced analytical techniques will be crucial to overcome this challenge.
Computational Accuracy: While computational chemistry is a powerful tool for mechanistic studies, accurately modeling the subtle non-covalent interactions and solvent effects that govern reaction pathways remains a significant challenge. biomedres.us
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
Real-time monitoring of chemical reactions is essential for understanding kinetics, optimizing reaction conditions, and ensuring process safety and efficiency. Advanced spectroscopic techniques offer powerful tools for achieving this goal in reactions involving this compound.
Future Research Focus:
Vibrational Spectroscopy (Raman and IR): Raman and Infrared (IR) spectroscopy can provide real-time, molecule-specific information about the concentrations of reactants, intermediates, and products during a reaction. mdpi.com These techniques are non-invasive and can be implemented using fiber-optic probes for in-situ monitoring in various reaction vessels.
Fluorescence Spectroscopy: If this compound or its derivatives exhibit fluorescence, this property can be exploited for highly sensitive reaction monitoring. nih.govdigitellinc.com The development of fluorescent probes based on this scaffold could enable the tracking of reaction progress with high temporal and spatial resolution.
Chemometric Analysis: The large datasets generated by in-situ spectroscopic monitoring can be analyzed using chemometric methods, such as principal component analysis (PCA), to extract detailed information about reaction profiles and identify key reaction events. nih.gov
Unresolved Challenges:
Spectral Overlap: In complex reaction mixtures, the spectral signatures of different components can overlap, making it difficult to quantify individual species. Advanced data analysis algorithms and multidimensional spectroscopic techniques will be needed to address this issue.
Probe Design and Synthesis: The rational design and synthesis of highly specific and sensitive fluorescent probes for monitoring particular reactions remain a significant challenge. nih.gov
Integration of this compound into Supramolecular Architectures
The hydrazone functional group is a versatile building block in supramolecular chemistry due to its ability to participate in hydrogen bonding and its conformational flexibility. bohrium.comnih.gov The biphenyl group in this compound provides an additional element for designing complex, self-assembled structures.
Future Research Focus:
Crystal Engineering: Systematic studies of the solid-state packing of this compound and its derivatives will be crucial for understanding the intermolecular interactions that govern its crystal structure. This knowledge can then be used to design and synthesize novel crystalline materials with desired properties. mdpi.com
Metallosupramolecular Assemblies: The nitrogen atoms of the hydrazone moiety can coordinate to metal ions, leading to the formation of metallosupramolecular architectures. mdpi.com The biphenyl group can be functionalized to introduce additional coordination sites, allowing for the construction of complex multi-dimensional structures such as coordination polymers and metal-organic frameworks (MOFs).
Functional Supramolecular Materials: By incorporating photoresponsive or electroactive groups into the biphenyl moiety, it may be possible to create supramolecular materials whose properties can be controlled by external stimuli. nih.gov This could lead to the development of molecular switches, sensors, and other advanced functional materials.
Unresolved Challenges:
Predicting and Controlling Self-Assembly: The prediction and control of the self-assembly process in solution and in the solid state remain a major challenge in supramolecular chemistry. A deeper understanding of the subtle interplay of non-covalent interactions is required.
Computational Design of Novel this compound-Based Materials and Reagents
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in-silico design of new molecules and materials with tailored properties.
Future Research Focus:
Virtual Screening for Catalysis: Density Functional Theory (DFT) and other computational methods can be used to screen virtual libraries of chiral this compound derivatives for their potential as asymmetric catalysts. This approach can help to prioritize synthetic targets and accelerate the discovery of new and improved catalysts. epstem.net
Materials Design: Computational simulations can be used to predict the electronic, optical, and mechanical properties of materials based on this compound. This will facilitate the design of novel materials for applications in areas such as organic electronics, nonlinear optics, and sensing. acs.org
Understanding Ligand-Receptor Interactions: For potential biological applications, molecular docking and molecular dynamics (MD) simulations can be employed to study the interactions of this compound derivatives with biological targets such as enzymes and receptors. royalsocietypublishing.orgnih.gov This can guide the design of new therapeutic agents.
Unresolved Challenges:
Q & A
Basic: What synthetic methodologies are employed for glyoxal,biphenylyl-,diethyl hydrazone, and how is its purity validated?
Answer:
The synthesis typically involves the condensation of glyoxal with diethyl hydrazine and biphenylyl precursors under controlled conditions. Key steps include:
- Hydrazone Formation: Reacting glyoxal with diethyl hydrazine in a polar solvent (e.g., ethanol) at reflux, followed by biphenylyl group incorporation via nucleophilic addition .
- Purification: Column chromatography or recrystallization to isolate the product.
- Characterization:
Basic: How does this compound function as a ligand in asymmetric catalysis?
Answer:
The compound’s bis-hydrazone structure enables bidentate coordination to metal centers (e.g., Cu, Pd), facilitating asymmetric induction in reactions like Diels-Alder or Suzuki-Miyaura couplings. Methodological considerations include:
- Ligand Design: Exploiting C2-symmetry and steric crowding to enforce chiral environments .
- Catalytic Screening: Testing enantioselectivity under varying temperatures, solvents, and metal precursors.
- Kinetic Analysis: Monitoring reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .
Advanced: What experimental and computational approaches resolve contradictions in glyoxal dissociation pathways relevant to derivative stability?
Answer:
Conflicting data on glyoxal’s dissociation (e.g., formaldehyde vs. triple whammy pathways) are addressed by:
- Ab Initio Calculations (G3 Theory): Modeling free energy surfaces to identify transition states and entropy-driven pathway dominance at elevated temperatures .
- Isotopic Labeling: Using ¹³C-glyoxal in thermal decomposition experiments to track CO/CH2O product ratios .
- Cross-Validation: Comparing lab-derived rate constants with atmospheric field measurements (e.g., SOA yields) .
Advanced: How do aerosol-phase reactions influence the environmental fate of glyoxal derivatives?
Answer:
this compound may contribute to secondary organic aerosol (SOA) formation via:
- Heterogeneous Uptake: Acid-catalyzed oligomerization on (NH4)2SO4 or sea salt aerosols, monitored via aerosol mass spectrometry (AMS) .
- Kinetic Modeling: Incorporating hydration equilibria, particle pH, and photochemical radical pathways to predict SOA mass yields .
- Field Validation: Satellite data (e.g., TROPOMI) correlate tropospheric glyoxal columns with biogenic/anthropogenic VOC sources .
Basic: What spectroscopic techniques identify reaction intermediates in this compound-mediated catalysis?
Answer:
- In Situ NMR: Tracks imine tautomerization and metal-ligand coordination shifts (e.g., ¹H/¹³C NMR in DMSO-d6) .
- UV-Vis Spectroscopy: Detects charge-transfer complexes during catalytic cycles (e.g., λmax shifts at 350–450 nm) .
- ESI-MS: Identifies transient metal-hydrazone adducts via high-resolution mass analysis .
Advanced: How can kinetic modeling reconcile discrepancies in SOA formation from glyoxal derivatives across lab and field studies?
Answer:
A framework integrating:
- Time-Dependent Equilibria: Accounting for slow oligomerization (e.g., cyclic acetals) versus rapid hydration .
- Particle Composition Effects: Varying sulfate/nitrate ratios and water content to modulate effective Henry’s law constants .
- Day-Night Differences: Daytime radical-initiated pathways dominate SOA production (~5 µg m⁻³ over 12 h), while nighttime ammonium reactions contribute minimally .
Basic: What are the environmental monitoring strategies for glyoxal derivatives in biogenic vs. anthropogenic regimes?
Answer:
- Satellite Remote Sensing: SCIAMACHY/TROPOMI instruments measure tropospheric glyoxal columns, identifying hotspots in tropical (biogenic) and industrial regions .
- Ground-Based HPLC: Derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by UV detection quantifies ambient glyoxal levels .
- Chamber Studies: Simulating VOC oxidation (e.g., isoprene) to track derivative formation under controlled RH and light conditions .
Advanced: What methodological challenges arise in quantifying the catalytic turnover of this compound complexes?
Answer:
- Metal-Ligand Stability: Thermogravimetric analysis (TGA) and variable-temperature NMR assess decomposition thresholds .
- Leaching Effects: ICP-MS monitors metal loss during catalysis (e.g., Cu leaching in cross-coupling reactions) .
- Stereochemical Drift: Chiral HPLC tracks enantiomeric excess (ee) over extended reaction times to optimize ligand robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
